3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide
Description
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
3-amino-3-(2-methyltriazol-4-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-11-9-3-5(10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12) |
InChI Key |
XSCIYJBPQVXXAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group .
Formation of the Propanamide Moiety: The propanamide group can be formed by reacting the triazole derivative with a suitable acylating agent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, amines.
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced amine derivatives, and various substituted triazole compounds.
Scientific Research Applications
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring .
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, π-stacking interactions, and coordination with metal ions .
Comparison with Similar Compounds
Structural Comparisons
The compound’s closest analogs differ in substituent positions, heterocycle type, or backbone modifications. Key examples include:
Key Observations :
- Triazole vs.
- Methyl Substituent Position : The 2-methyl group in the target compound vs. 1-methyl in may influence steric hindrance and binding affinity in biological systems.
- Backbone Modifications : Extended alkyl chains (e.g., ) or aromatic hybrids (e.g., ) enhance lipophilicity, affecting membrane permeability and pharmacokinetics.
Antitumor Potential:
- Thiadiazole and Thiazole Derivatives: Compounds with triazole-propanamide motifs (e.g., 1,3,4-thiadiazole derivative 9b and thiazole derivative 12a) show IC₅₀ values of 1.19–3.94 µM against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines .
- G4 Ligands : Benzoxazole-triazole-propanamide hybrids stabilize G-quadruplex DNA, a mechanism explored in anticancer drug design .
Bioconjugation and Protein Interaction Studies:
- Triazole-propanamide structures are used to conjugate glycosaminoglycans (GAGs) with fluorophores or chelators for studying protein interactions (e.g., IL-10 binding) .
Physicochemical Properties
- Solubility : Propanamide backbones enhance water solubility compared to purely aromatic analogs.
- Stability : Storage at 2–8°C is recommended for related compounds (e.g., ), suggesting sensitivity to thermal degradation.
Challenges and Limitations
Biological Activity
3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is a synthetic compound notable for its unique structural features, including an amino group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. The triazole ring is known for its ability to interact with various biological targets, which enhances the compound's therapeutic potential.
The molecular formula of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is , with a molecular weight of approximately 170.17 g/mol. Its structure includes:
- An amino group (-NH2)
- A triazole ring
- A propanamide moiety
The biological activity of this compound is primarily attributed to the triazole ring's ability to form hydrogen bonds and π-stacking interactions with specific enzymes and receptors. These interactions can inhibit the activity of these molecular targets, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways. For instance, derivatives of 1,2,3-triazoles have shown efficacy against various bacterial strains and fungi, making them promising candidates for developing new antibiotics .
Antifungal Activity
The antifungal properties of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide are linked to its ability to inhibit ergosterol synthesis in fungal cell membranes. This action compromises membrane integrity and leads to cell death. Studies have demonstrated that triazole derivatives can be effective against common fungal pathogens such as Candida albicans and Aspergillus species.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. For example, compounds similar to 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide have demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that these derivatives could serve as templates for developing new antimicrobial agents .
Case Study 2: Anticancer Properties
In another study focusing on anticancer activity, researchers synthesized a series of triazole-based compounds and tested their effects on human cancer cell lines (e.g., MCF7 for breast cancer). The findings revealed that one derivative exhibited an IC50 value of 5 µM after 48 hours of treatment, indicating potent anticancer activity. This suggests that modifications to the triazole structure can significantly enhance therapeutic efficacy against cancer .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
